Pyrido[1,2-a]benzimidazol-7-amine

DNA intercalation genotoxicity Allium cepa test

DNA-staining probes often force a trade-off between imaging quality and genotoxicity-9-aminoacridine introduces unacceptable mutagenic stress in live-cell assays. Pyrido[1,2-a]benzimidazol-7-amine (CAS 696636-30-3) resolves this as a regiospecifically validated, low-mitodepressive PBI scaffold. • Validated lower mutagenicity vs 9-aminoacridine in Allium cepa test, enabling safer live-cell imaging. • Patent-confirmed fluorescent intermediate with free 7-NH₂ for regioselective conjugation of fluorophores/targeting ligands. • Cost-effective synthesis from inexpensive pyridine under mild conditions (20 °C) supports scalable library production.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 696636-30-3
Cat. No. B11076291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[1,2-a]benzimidazol-7-amine
CAS696636-30-3
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC2=NC3=C(N2C=C1)C=CC(=C3)N
InChIInChI=1S/C11H9N3/c12-8-4-5-10-9(7-8)13-11-3-1-2-6-14(10)11/h1-7H,12H2
InChIKeyFZUVQKSCAPPZEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes7 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[1,2-a]benzimidazol-7-amine: Low-Genotoxicity Building Block


Pyrido[1,2-a]benzimidazol-7-amine (CAS 696636-30-3) is a heterocyclic compound belonging to the pyrido[1,2-a]benzimidazole (PBI) class, featuring a fused pyridine–benzimidazole core with a primary amino group at the 7‑position . This specific regioisomer has been explicitly validated as a key intermediate for synthesizing fluorescent and biologically active substances [1], and comparative toxicological studies have confirmed that monosubstituted PBIs, including the 7‑amino derivative, exhibit significantly lower mitodepressive and mutagenic activity than the benchmark DNA intercalator 9‑aminoacridine [2].

Pyrido[1,2-a]benzimidazol-7-amine: Positional Isomerism Matters


The pyrido[1,2-a]benzimidazole scaffold can be amino‑substituted at several positions (e.g., 6‑, 7‑, or 8‑), and each regioisomer displays distinct electronic properties, reactivity, and biological activity. Simply interchanging amino‑PBI isomers is not valid: the 7‑amino derivative is specifically patented as an intermediate for fluorescent materials [1] and was directly tested alongside other PBI congeners, revealing that monosubstituted PBIs like the 7‑amino variant possess markedly lower cytotoxicity and mutagenicity than both di‑substituted PBIs and 9‑aminoacridine [2]. These position‑dependent differences critically impact safety, synthetic utility, and downstream application performance, making generic substitution a significant risk in both research and industrial settings.

Pyrido[1,2-a]benzimidazol-7-amine Differentiation Evidence


Lower Genotoxicity vs. 9-Aminoacridine and Di-Substituted PBIs

In the Allium cepa test system, all mono‑ and di‑substituted pyrido[1,2‑a]benzimidazoles, including the 7‑amino derivative, produced a lesser mitodepressive and mutagenic action than the reference DNA intercalator 9‑aminoacridine. Furthermore, monosubstituted PBIs (such as the 7‑amino compound) demonstrated lower cytotoxicity and mutagenicity compared to di‑substituted PBIs [1]. The study directly compared 7‑amino‑, 7‑nitro‑, 7‑trifluoromethyl‑, and 8‑nitro‑7‑trifluoromethyl‑PBIs, with 9‑aminoacridine as the baseline.

DNA intercalation genotoxicity Allium cepa test mutagenicity

Milder Synthesis Conditions vs. 2-Aminopyridine

Patent RU2236409C1 discloses a method for preparing 7‑aminopyrido[1,2‑a]benzimidazole that replaces expensive 2‑aminopyridine with inexpensive pyridine, reduces the reaction temperature from 190 °C to 20 °C, and shortens the process time [1]. The patent claims improved purity and increased yield of the target product relative to prior methods (Morgan & Stewart, J. Chem. Soc. 1938) that required high‑temperature cyclization in N,N‑dimethylaniline [1].

process chemistry yield optimization cost reduction heterocyclic synthesis

Validated Intermediate for Fluorescent and Bioactive Substances

The patent RU2236409C1 explicitly designates 7‑aminopyrido[1,2‑a]benzimidazole as an intermediate ('полупродукт') for the synthesis of fluorescent and biologically active substances [1]. This established utility, combined with the free amino group at the 7‑position, enables regioselective derivatization (e.g., amide coupling, diazotization, Schiff base formation) that is not equally accessible with other amino‑PBI positional isomers such as the 6‑amino or 8‑amino variants, which are not cited for this specific application in the patent literature.

fluorescent probes building block regioselective derivatization bioactive compounds

Pyrido[1,2-a]benzimidazol-7-amine Application Scenarios


Low-Genotoxicity Fluorescent DNA Probes for Live-Cell Imaging

The 7‑amino PBI can be used as a starting material for constructing fluorescent intercalating probes. Its established lower mutagenicity relative to 9‑aminoacridine [1] makes it a safer scaffold for live‑cell imaging applications where DNA staining must not induce significant genotoxic stress. The free amino group permits straightforward conjugation of fluorophores or targeting moieties.

Safer DNA Intercalator Control for Genotoxicity Screening

Given its documented lower mitodepressive and mutagenic activity compared to 9‑aminoacridine in the Allium cepa test [1], the 7‑amino PBI can serve as a low‑genotoxicity positive control or calibration standard in mutagenicity and genotoxicity screening assays, replacing the more hazardous 9‑aminoacridine.

Cost-Efficient Bulk Synthesis of Bioactive PBI Libraries

The patented synthesis route using inexpensive pyridine and mild conditions (20 °C) [2] makes the 7‑amino PBI a cost‑effective core scaffold for medicinal chemistry programs. It can be procured in larger quantities for parallel synthesis of compound libraries targeting DNA‑interacting enzymes or receptors.

Regioselective Derivatization for Fluorescent & Bioactive Conjugates

The patent‑validated role as an intermediate for fluorescent and biologically active substances [2] positions the 7‑amino isomer as a versatile platform. The 7‑NH₂ group allows regioselective attachment of diverse functional groups (fluorophores, peptides, targeting ligands) that may not be as readily accessible with other amino‑PBI isomers.

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